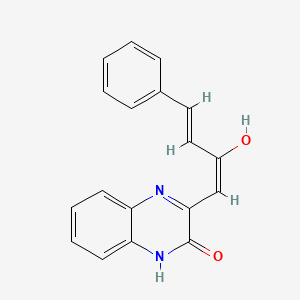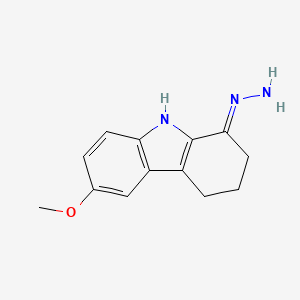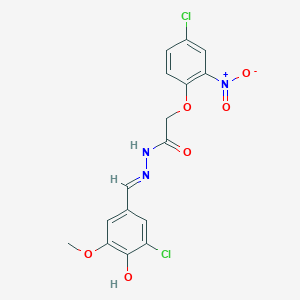
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone
Übersicht
Beschreibung
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as QD-2, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. QD-2 belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Biochemical and Physiological Effects
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress, the inhibition of angiogenesis, and the regulation of cell cycle progression. It has also been shown to enhance the activity of certain chemotherapy drugs, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in water can pose a challenge for its delivery and administration. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on its use in combination therapy with other chemotherapy drugs to enhance their efficacy. Another potential direction could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential use in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in various cancer cell lines. It has also been investigated for its neuroprotective properties and its ability to prevent oxidative stress-induced damage in neuronal cells.
Eigenschaften
IUPAC Name |
3-[(1E,3E)-2-hydroxy-4-phenylbuta-1,3-dienyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-14(11-10-13-6-2-1-3-7-13)12-17-18(22)20-16-9-5-4-8-15(16)19-17/h1-12,21H,(H,20,22)/b11-10+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVKYORKIBDGU-CYZWUHAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC2=NC3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C\C2=NC3=CC=CC=C3NC2=O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719663.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3719673.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3719677.png)
![N-(3,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719685.png)
![N-(2,3-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3719696.png)

![methyl [2-[(3-chlorobenzoyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B3719721.png)
![methyl [2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B3719724.png)
![5-(4-chloro-3-nitrobenzylidene)-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3719735.png)
![ethyl 5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719749.png)

![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-methoxyphenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3719755.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3719762.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)